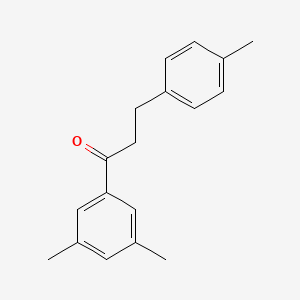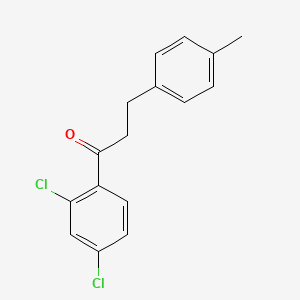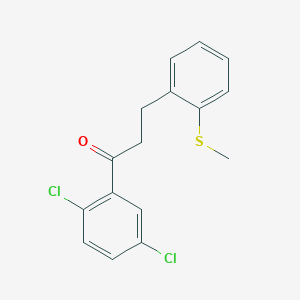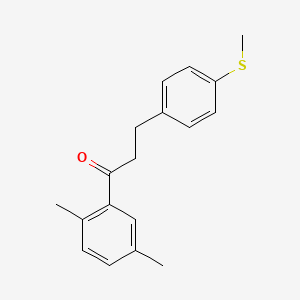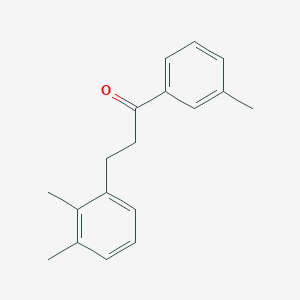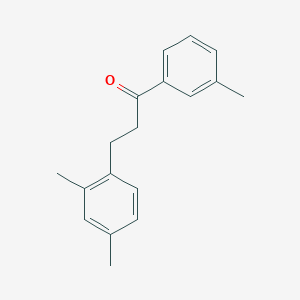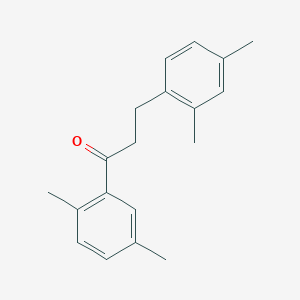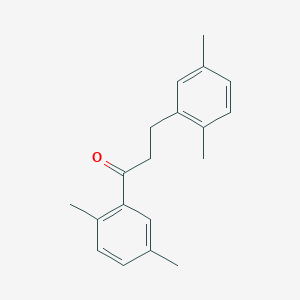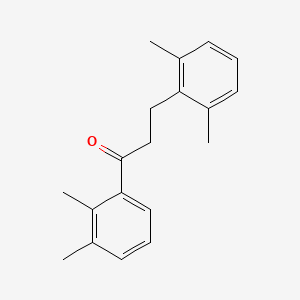
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Descripción general
Descripción
“2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” is a chemical compound with the molecular formula C17H22Cl2O3 . It has a molecular weight of 345.27 . The compound is characterized by the presence of a 1,3-dioxan-2-yl group, which is a cyclic ether, and a valerophenone moiety, which is a type of aromatic ketone .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxan-2-yl group, a dichlorophenyl group, and a valerophenone moiety . The InChI code for this compound is 1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 , which provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.27 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For detailed physical and chemical properties, please refer to a specialized chemical database or the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Photovoltaic Cell Applications
A study by Jørgensen and Krebs (2005) discussed the use of oligophenylenevinylenes (OPVs) derived from monomers including 5,5-dimethyl[1,3]dioxan-2-yl for plastic solar cells. The trimeric OPVs synthesized showed potential as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with PCBM, a soluble C(60) derivative (Jørgensen & Krebs, 2005).
Synthesis of Antiviral Compounds
Almássy et al. (2002) developed a methodology to synthesize 2,6-dimethyltropone, a precursor material for naturally occurring antiviral compounds, from 2,6-dimethylcyclohexanone. This process involved several steps, including the use of trimethylsilyl enol ether and dichlorocarbene (Almássy et al., 2002).
Organic Chemistry Reactions
Gimalova et al. (2008) explored the specificity of reactions involving 2,3-dichloro-4,4-dimethoxy-5-(2-methylfuran-3-yl)cyclopent-2-en-1-one with amines. The study focused on the replacement of the chlorine atom at the vinylic C3 atom and substitutive opening of the furan ring, a process that involves similar structural components to 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (Gimalova et al., 2008).
Synthesis of Stable Ylides
Habibi, Eskandari, and Alizadeh (2012) synthesized new stable ylide derivatives from the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 5-acyl Meldrum’s acid, a process involving components similar to 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This study contributes to the understanding of ylide chemistry in organic synthesis (Habibi, Eskandari, & Alizadeh, 2012).
Development of Anti-inflammatory Drugs
Li et al. (2008) researched the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, evaluating their anti-inflammatory activities. This involved reactions with amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal. Some of these compounds exhibited higher anti-inflammatory activity than aspirin (Li et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXTEWIMMQILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646053 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898756-90-6 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




